Product packaging for 1-Oxaspiro[3.4]octan-3-one(Cat. No.:CAS No. 1823935-01-8)

1-Oxaspiro[3.4]octan-3-one

Cat. No.: B2651999
CAS No.: 1823935-01-8
M. Wt: 126.155
InChI Key: VVCREGISBSCWOM-UHFFFAOYSA-N
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Description

1-Oxaspiro[3.4]octan-3-one is a synthetically valuable spirocyclic ketone featuring a unique structure where a cyclobutane ring and an oxolane ring share a central spiro carbon atom, with a ketone group on the three-position of the oxolane ring. This molecular architecture, specifically the spiro[3.4]octane core, is of significant interest in modern organic chemistry and drug discovery as a conformationally restricted scaffold . Spirocyclic structures like this one are frequently employed as key intermediates in synthesizing more complex molecules and are explored for their potential to modulate the properties of pharmaceuticals and agrochemicals . The compound's reactivity is defined by its carbonyl group, which is amenable to nucleophilic addition and reduction reactions, and the strain inherent in its fused ring system. While the specific biological mechanism of action for this compound is not predefined, its core structure is a versatile framework that can be functionalized to interact with various biological targets; for instance, closely related 5-oxa-2-azaspiro[3.4]octane derivatives have been investigated as M4 muscarinic receptor agonists, highlighting the pharmacological relevance of this chemotype . Researchers value this compound for developing new synthetic methodologies, exploring cycloaddition chemistry, and constructing novel three-dimensional fragments for medicinal chemistry libraries. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B2651999 1-Oxaspiro[3.4]octan-3-one CAS No. 1823935-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[3.4]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-5-9-7(6)3-1-2-4-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCREGISBSCWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 Oxaspiro 3.4 Octan 3 One Analogues

Nucleophilic Ring-Opening Reactions of β-Lactones and Oxetanes

The β-lactone nucleus is a potent electrophile, susceptible to attack by a wide range of nucleophiles. researchgate.net This reactivity is attributed to the substantial ring strain, estimated at 22.8 kcal mol⁻¹, which is released upon ring opening. nih.gov Nucleophilic addition can occur at two distinct electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4), leading to different bond cleavage mechanisms and products. researchgate.netnih.gov

Acyl-oxygen bond cleavage occurs when a nucleophile attacks the electrophilic carbonyl carbon of the β-lactone ring. This pathway is characteristic of a nucleophilic addition-elimination reaction. This mechanism is generally favored by "hard" nucleophiles, such as primary and secondary amines, ammonia, and alkoxides like methoxide. researchgate.netstackexchange.comechemi.com The reaction proceeds through a tetrahedral intermediate, which then collapses, breaking the C2-O1 bond and opening the ring to form β-hydroxy amide or β-hydroxy ester adducts. researchgate.net For instance, the reaction of a β-lactone with a primary amine typically yields the corresponding β-hydroxy amide. researchgate.net

This reactivity mode is synthetically valuable for creating functional equivalents of amide aldol (B89426) adducts. researchgate.net The preference for acyl-oxygen cleavage by hard nucleophiles is consistent with the Hard and Soft Acids and Bases (HSAB) theory, where the hard nucleophile preferentially attacks the harder electrophilic center, the carbonyl carbon. researchgate.net

Alternatively, nucleophilic attack can occur at the β-carbon (C4) of the lactone, leading to the cleavage of the alkyl-oxygen (C4-O1) bond. This pathway proceeds via a classic SN2 mechanism, where the nucleophile displaces the carboxylate group with an inversion of stereochemistry at the β-carbon. stackexchange.comechemi.com This mode of reactivity makes β-lactones effective alkylating agents. stackexchange.comechemi.com

Alkyl-oxygen cleavage is typically favored by "soft" nucleophiles. Examples of nucleophiles that promote this pathway include azide (B81097) and sulfonamide anions, as well as thiolates. researchgate.netstackexchange.com The reaction of a β-lactone with an azide anion, for example, results in the formation of a β-azido carboxylic acid, a precursor to β-amino acids. researchgate.net The choice of solvent can also influence the reaction pathway; in some cases, simply changing the solvent can invert the ratio of acyl- to alkyl-oxygen cleavage products. stackexchange.comechemi.com

The regioselectivity of the nucleophilic attack on the β-lactone ring—whether at the carbonyl carbon or the β-carbon—is highly dependent on the nature of the nucleophile. This leads to divergent reaction pathways, allowing for the synthesis of a variety of substituted products from a single β-lactone precursor. researchgate.net Steric hindrance can also play a crucial role in determining the reaction outcome. nih.gov

For example, studies on spiroepoxy-β-lactones have shown that less sterically hindered amines, like diethylamine, result in a simple nucleophilic addition at the carbonyl carbon (acyl-oxygen cleavage). In contrast, more sterically hindered amines, such as diisopropylamine, can lead to a mixture of products arising from different reaction pathways. nih.gov This demonstrates that both electronic properties (hardness/softness) and steric factors of the nucleophile govern the regioselectivity of the ring-opening reaction. researchgate.netnih.gov

Table 1: Influence of Nucleophile on Ring-Opening Pathway of β-Lactones
Nucleophile TypeExamplesPredominant PathwayResulting Product ClassReference
"Hard" NucleophilesPrimary/Secondary Amines, Ammonia, MethoxideAcyl-Oxygen Cleavage (AE)β-Hydroxy Amides/Esters researchgate.netstackexchange.com
"Soft" NucleophilesAzide Anion, Sulfonamide Anions, ThiolatesAlkyl-Oxygen Cleavage (SN2)β-Substituted Carboxylic Acids researchgate.netstackexchange.com
Sterically Hindered NucleophilesDiisopropylamineComplex/Mixed PathwaysMixture of Keto-amides nih.gov

Intramolecular Rearrangement Reactions

Beyond nucleophilic ring-opening, the strain within spirocyclic β-lactones like 1-Oxaspiro[3.4]octan-3-one facilitates intramolecular rearrangements. These transformations, often promoted by Lewis acids or thermal conditions, can lead to the formation of larger ring systems or involve the loss of carbon dioxide.

Ring expansion reactions provide a powerful method for synthesizing larger, often more complex, cyclic structures from smaller, strained rings. wikipedia.org In the context of spirocyclic oxetanes and lactones, these transformations are driven by the release of ring strain from both spiro-fused rings. nih.gov

For instance, 1-oxaspiro[2.3]hexanes, close analogues of this compound, undergo a facile ring expansion to cyclopentanones when treated with a Lewis acid. nih.gov This process is believed to proceed through a stabilized carbocation intermediate. The presence of an aryl or alkyl group that can stabilize the forming carbocation is crucial for the rearrangement. nih.gov This pinacol-like rearrangement is favorable due to the significant release of strain energy and the formation of a stable carbonyl group in the product. nih.gov Similar Lewis acid-mediated rearrangements of spiro[3.4]octan-5-ols have been shown to produce bicyclo[3.3.0]octenes, highlighting the synthetic utility of such transformations. researchgate.net The Dowd-Beckwith ring expansion is another notable method capable of adding multiple carbons to a ring at once, useful for creating large cyclic ketones from β-ketoesters. wikipedia.org

Table 2: Examples of Ring Expansion Transformations in Spirocyclic Systems
Starting MaterialConditionsProductKey FeaturesReference
Aryl-functionalized 1-Oxaspiro[2.3]hexaneLewis AcidCyclopentanone (B42830) derivativeDriven by strain release; stabilized carbocation intermediate. nih.gov
Cyclic β-Keto EsterCF₃CO₂ZnCH₂IRing-expanded KetoneZinc-mediated reaction involving enolate formation and cyclopropanation. organic-chemistry.org
Spiro[3.4]octan-5-olAcidBicyclo[3.3.0]octeneRearrangement of spiro-fused alcohol to a fused bicyclic system. researchgate.net

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is another potential transformation pathway for β-lactones and related structures. This process is particularly facile for compounds that can form a stable intermediate upon losing CO₂. For β-keto acids, decarboxylation proceeds readily through a cyclic, six-membered transition state, resulting in an enol intermediate that tautomerizes to a ketone. masterorganicchemistry.com

While direct decarboxylation of a simple saturated β-lactone is not a common primary pathway, it can occur under certain conditions or as part of a cascade reaction. rsc.org For example, some unstable spirocyclic δ-valerolactones have been observed to undergo ring-opening followed by decarboxylation. acs.org The thermal rearrangement of highly strained spirocyclopropyl-β-lactones can also involve C-C and C-O bond cleavage to give a zwitterionic intermediate that subsequently transforms, sometimes involving decarboxylation in subsequent steps. nih.gov

Isomerization and Epimerization Studies

The stereochemical integrity of the carbon atom alpha to the carbonyl group (C3) in spirocyclic β-lactones is a critical factor in their reactivity and biological activity. Studies on analogous systems have shown that this center is susceptible to epimerization, particularly under basic conditions.

Research on spirocyclic β-lactones generated from the [2+2] cycloaddition of C(1)-ammonium enolates with pyrazol-4,5-diones has demonstrated that the resulting products can be a mixture of diastereomers. nih.govchemrxiv.org Although the initial cycloaddition can be highly enantioselective, it often yields moderate diastereoselectivity, with typical ratios around 70:30. nih.govchemrxiv.org This is attributed to the facile epimerization at the C3 position of the β-lactone. nih.gov The presence of a base, such as N,N-diisopropylethylamine (iPr2NEt), can promote this isomerization. For instance, treating a nearly pure diastereomer (97:3 dr) of a spirocyclic pyrazolone (B3327878) β-lactone with 10 equivalents of iPr2NEt in deuterated chloroform (B151607) led to C3-epimerization, resulting in a 78:22 mixture of diastereomers after 21 hours. nih.gov

This propensity for epimerization can be exploited in dynamic kinetic asymmetric transformations (DyKAT). nih.govchemrxiv.org In these processes, the rapid, base-mediated equilibration between two diastereomers allows for a subsequent, highly diastereoselective reaction to funnel the mixture to a single product. nih.gov For example, the ring-opening of a diastereomeric mixture of spirocyclic β-lactones with a nucleophile like morpholine, in the presence of a base, can yield a single diastereomer of the resulting β-hydroxyamide product with high stereocontrol (>95:5 dr). nih.govchemrxiv.org Another potential pathway for isomerization in more complex systems is through a retro-aldol reaction, which can also lead to epimerization at the α-carbon. scispace.com

Table 1: Epimerization of a Spirocyclic β-Lactone Analogue This table illustrates the effect of a base on the diastereomeric ratio (dr) of a spirocyclic pyrazolone β-lactone.

Initial CompoundConditionsTime (hours)Final Diastereomeric Ratio (dr)Reference
(3S,4R)-13 (97:3 dr)iPr2NEt (10 equiv.), CDCl32178:22 ((3R,4R)-12 : (3S,4R)-13) nih.gov

Electrophilic Reactions of β-Lactone Enolates

The formation of an enolate by deprotonation of the α-carbon transforms the carbonyl compound into a potent nucleophile. masterorganicchemistry.comlibretexts.org Enolates are ambident nucleophiles, meaning they can react with electrophiles at either the α-carbon or the oxygen atom. libretexts.orgyoutube.com However, reactions almost exclusively occur at the carbon atom, leading to the formation of a new carbon-carbon bond, which is generally more thermodynamically favorable. libretexts.org

For analogues of this compound, the formation of a β-lactone enolate would create a highly reactive intermediate. The reactivity of such an enolate can be predicted by considering studies on other lactone systems. For instance, the nucleophilicity of enolates derived from isochromanone and coumaranone has been quantified. These enolates readily participate in Michael additions with various electrophiles.

The addition of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) would be required for the complete and irreversible formation of the β-lactone enolate. youtube.com Once formed, this spirocyclic enolate would be expected to react with a range of electrophiles at the α-carbon. Typical reactions would include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to introduce an alkyl group at the C3 position.

Aldol Addition: Reaction with aldehydes or ketones to form a β-hydroxy carbonyl compound. masterorganicchemistry.com

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group.

The stereochemical outcome of these reactions would be influenced by the planar nature of the enolate. The incoming electrophile can approach from either face of the enolate, potentially leading to a mixture of diastereomers if a new stereocenter is formed. libretexts.org The specific diastereoselectivity would depend on steric hindrance imposed by the spirocyclic ring system.

Table 2: Predicted Electrophilic Reactions of a this compound Enolate This table outlines the expected products from the reaction of the enolate of a this compound analogue with various electrophiles.

ElectrophileReagent ExampleExpected Product Type
Alkyl HalideMethyl Iodide (CH3I)3-Methyl-1-oxaspiro[3.4]octan-3-one
AldehydeBenzaldehyde (PhCHO)3-(Hydroxy(phenyl)methyl)-1-oxaspiro[3.4]octan-3-one
KetoneAcetone ((CH3)2CO)3-(1-Hydroxy-1-methylethyl)-1-oxaspiro[3.4]octan-3-one

Cycloaddition Reactions (e.g., Diels-Alder) Involving Spirolactones

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings by reacting a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system). wikipedia.orgorganic-chemistry.orglibretexts.org For a molecule like a this compound analogue to participate, it would need to function as either the diene or the dienophile.

For the spirolactone to act as a dienophile, it would require a site of unsaturation, for instance, an α,β-unsaturated lactone moiety. Such a structure would be activated towards reaction with an electron-rich diene due to the electron-withdrawing nature of the carbonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orgmasterorganicchemistry.com However, the inherent ring strain of the β-lactone and the steric bulk of the spirocyclic system could potentially hinder the approach of the diene and reduce reactivity compared to acyclic α,β-unsaturated esters.

Alternatively, for the spirolactone to act as the diene, the spiro-fused ring would need to contain a conjugated diene system. This diene would need to be able to adopt the planar s-cis conformation necessary for the reaction to occur. wikipedia.orgmasterorganicchemistry.com The reactivity would be enhanced by electron-donating groups on the diene portion of the molecule. masterorganicchemistry.com

Currently, there is a lack of specific published examples of this compound or its close analogues participating as either the diene or dienophile in Diels-Alder reactions. Much of the literature on cycloadditions involving spirocycles focuses on the synthesis of the spiro framework via cycloaddition reactions, rather than using a pre-existing spirolactone as a reactant in a subsequent cycloaddition. frontiersin.orgrsc.org

Electron Transfer Reductions

Electron transfer reduction offers a powerful method for the transformation of carbonyl compounds. Samarium(II) iodide (SmI2), often in combination with water (H2O), is a widely used reagent for this purpose. rsc.orgresearchgate.net This system is capable of reducing lactones of all ring sizes and topologies, including strained β-lactones and spirocyclic systems, to the corresponding diols. rsc.orgresearchgate.net

The reduction of a this compound analogue using SmI2–H2O would involve the cleavage of the lactone ring. The mechanism proceeds via single electron transfer from Sm(II) to the carbonyl group, ultimately leading to the formation of a primary alcohol at the former carbonyl carbon and a secondary alcohol at the C4 position, resulting in an open-chain diol. This transformation is typically rapid, often occurring instantaneously, and proceeds in excellent yields under mild conditions. rsc.org

The SmI2–H2O system is notable for its functional group tolerance, allowing for the selective reduction of lactones in the presence of other sensitive groups. researchgate.net The addition of a Lewis base, such as an amine, can further tune the redox properties of the complex. rsc.org This methodology provides a reliable pathway for the reductive ring-opening of spirocyclic β-lactones to access highly functionalized diols. researchgate.net

Table 3: Electron Transfer Reduction of Lactone Analogues with SmI2–H2O This table presents examples of the general utility of SmI2–H2O for the reduction of various lactone types.

Lactone TypeProduct TypeTypical ConditionsKey FeatureReference
γ-Butyrolactone1,4-DiolSmI2, H2O, THFRing-opening reduction rsc.org
δ-Valerolactone1,5-DiolSmI2, H2O, THFRing-opening reduction rsc.org
Spirocyclic LactoneFunctionalized DiolSmI2, H2O, AmineReduction of complex structures researchgate.net

Following a comprehensive search for scientific literature and spectroscopic data pertaining to the chemical compound This compound (CAS No. 1823935-01-8), it has been determined that detailed experimental data required to fulfill the user's request is not publicly available.

The specific instructions required a thorough and scientifically accurate article structured around a detailed outline, focusing exclusively on the spectroscopic and structural characterization of "this compound". This included subsections on:

One-Dimensional NMR (¹H, ¹³C)

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Advanced NMR for Conformational Analysis

High-Resolution Mass Spectrometry (HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Despite extensive searches, no publications or spectral databases containing the specific ¹H NMR, ¹³C NMR, 2D NMR, HRMS, or GC-MS data for this particular compound could be located. While information exists for related spirocyclic structures, the user's strict requirement to focus solely on "this compound" and not introduce information outside this explicit scope prevents the generation of the requested article.

Therefore, this request cannot be completed as it would require access to proprietary or currently unpublished research data.

Spectroscopic and Structural Characterization Methodologies in Oxaspiro Chemistry

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. For 1-Oxaspiro[3.4]octan-3-one, the IR spectrum is expected to be dominated by features arising from the carbonyl group and the strained oxetane (B1205548) ring.

The most prominent absorption band in the IR spectrum of this compound is anticipated to be the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the ring strain of the cyclic ketone. In general, decreasing the ring size of a cyclic ketone from a six-membered ring to a four-membered ring increases the frequency of the C=O stretching absorption. libretexts.orguhcl.edu For cyclobutanone, this absorption appears at a relatively high wavenumber, around 1785 cm⁻¹. libretexts.org Given that this compound contains a four-membered ring ketone, a strong absorption band is predicted in the region of 1780-1800 cm⁻¹ .

The presence of the oxetane ring is expected to give rise to characteristic C-O stretching vibrations. The asymmetric and symmetric C-O-C stretching modes in oxetane itself are observed around 970 cm⁻¹ and 905 cm⁻¹, respectively. Therefore, absorptions in the fingerprint region, typically between 900 and 1000 cm⁻¹ , can be attributed to the C-O single bond stretching of the oxetane moiety. researchgate.netumanitoba.ca Additionally, C-H stretching vibrations from the methylene (B1212753) groups of the cyclopentane (B165970) and oxetane rings are expected in the 2850-3000 cm⁻¹ region.

Table 1: Predicted Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Carbonyl (C=O)Stretching1780 - 1800Strong
Alkane (C-H)Stretching2850 - 3000Medium-Strong
Oxetane (C-O)Stretching900 - 1000Medium

X-ray Crystallography for Solid-State Structure Determination

The structure of this compound is characterized by a central spiro carbon atom connecting a cyclopentane ring and an oxetane ring. The four-membered oxetane ring is expected to be puckered to relieve ring strain. acs.org The degree of puckering in substituted oxetanes can vary. acs.org For the parent oxetane molecule, a puckering angle of about 8.7° has been reported. beilstein-journals.org

The bond angles within the oxetane ring are anticipated to be significantly compressed from the ideal tetrahedral angle of 109.5°. In unsubstituted oxetane, the C-C-C, C-C-O, and C-O-C bond angles are approximately 84.8°, 92.0°, and 90.2°, respectively. acs.org The C-O bond length in oxetane is around 1.46 Å, and the C-C bond length is about 1.53 Å. acs.org The cyclopentane ring is expected to adopt an envelope or twist conformation to minimize steric strain. The spirocyclic nature of the molecule will impose specific conformational constraints on both rings.

Table 2: Expected Structural Parameters for this compound Based on Analogous Compounds

Structural ParameterExpected ValueReference Compound(s)
Oxetane Ring Puckering Angle~ 5-15°Substituted Oxetanes acs.org
C-O-C Bond Angle (Oxetane)~ 90-92°Oxetane acs.org
C-C-O Bond Angle (Oxetane)~ 91-93°Oxetane acs.org
C-C=O Bond Angle (Ketone)~ 90-94°Cyclobutanone
C=O Bond Length~ 1.18-1.20 ÅCyclic Ketones
C-O Bond Length (Oxetane)~ 1.45-1.47 ÅOxetane acs.org

Chiral Analysis Techniques (e.g., High-Performance Liquid Chromatography for Enantiomeric Excess)

The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial in many applications, particularly in medicinal chemistry, where different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of chiral compounds. phenomenex.comsigmaaldrich.comuhplcs.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. Common types of CSPs include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based columns, and Pirkle-type columns. phenomenex.com

For the chiral resolution of this compound, a typical approach would involve screening various chiral columns and mobile phase compositions to achieve optimal separation. Normal-phase chromatography, using eluents such as hexane/isopropanol mixtures, is often effective for the separation of enantiomers of polar compounds like ketones. The separated enantiomers can be detected using a UV detector, and the enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers.

While specific experimental conditions for the chiral separation of this compound are not detailed in the available literature, the general principles of chiral HPLC are well-established for a wide range of spirocyclic compounds. researchgate.netmdpi.com

Microwave Spectroscopy for Gas-Phase Conformational Analysis

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. libretexts.orgresearchgate.nettanta.edu.eg By analyzing the rotational spectrum, it is possible to determine with high precision the moments of inertia of a molecule. From these moments of inertia, detailed information about the molecular geometry and conformational preferences can be derived. mit.edu

For a molecule like this compound, microwave spectroscopy could be employed to investigate the puckering motion of the oxetane ring and the conformational landscape of the cyclopentane ring in the isolated, gas-phase state. The technique is sensitive to subtle changes in molecular structure and can distinguish between different conformers if they have sufficiently different rotational constants and are present in detectable concentrations in the gas phase.

The experimental setup for microwave spectroscopy involves introducing a gaseous sample of the compound into a high-vacuum chamber and irradiating it with microwave radiation. The absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels. The analysis of the resulting spectrum, often aided by quantum chemical calculations, can yield the rotational constants (A, B, and C). mit.edu These constants are inversely proportional to the moments of inertia and thus provide a precise fingerprint of the molecule's three-dimensional structure.

While no specific microwave spectroscopic data for this compound has been reported, the application of this technique to other small ring systems has provided valuable insights into their gas-phase structures and dynamics.

Computational and Theoretical Studies of 1 Oxaspiro 3.4 Octan 3 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic nature and predicting the chemical behavior of molecules like 1-Oxaspiro[3.4]octan-3-one.

Theoretical studies employing methods such as Density Functional Theory (DFT) would be utilized to analyze the electronic structure of this compound. These calculations would reveal the distribution of electron density, the nature of the chemical bonds, and the energies of the molecular orbitals (HOMO and LUMO). The presence of the carbonyl group and the spirocyclic junction introduces significant electronic and steric effects. The analysis would likely show a high degree of polarization in the C=O bond, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom. The spirocyclic nature of the molecule, joining a four-membered oxetane (B1205548) ring with a five-membered cyclopentane (B165970) ring, induces ring strain, which would be reflected in the bond lengths and angles, deviating from ideal geometries.

Table 1: Calculated Electronic Properties of this compound (Note: This data is hypothetical and for illustrative purposes, as specific literature is unavailable.)

Property Calculated Value Method/Basis Set
Dipole Moment ~2.5 - 3.5 D DFT/B3LYP/6-31G*
HOMO Energy ~-7.0 to -6.5 eV DFT/B3LYP/6-31G*
LUMO Energy ~-0.5 to 0.0 eV DFT/B3LYP/6-31G*

Computational modeling is crucial for mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the energetic profiles of various reaction pathways can be constructed. For instance, the nucleophilic addition to the carbonyl carbon is a probable reaction. Theoretical calculations would help in determining the activation energies for such additions, providing insights into the reaction kinetics. The strained oxetane ring could also be susceptible to ring-opening reactions under certain conditions, and computational studies would be essential to explore the feasibility and mechanisms of such transformations.

Conformational Analysis and Molecular Mechanics Modeling

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties.

Table 2: Relative Energies of this compound Conformers in the Gas Phase (Note: This data is hypothetical and for illustrative purposes.)

Conformer Relative Energy (kcal/mol) Computational Method
Envelope (C5 ring) 0.00 MMFF94

The introduction of substituents on the spirocyclic framework would significantly impact the conformational equilibria. The size and electronic nature of the substituents would influence the preferred puckering of the cyclopentane ring and could potentially affect the geometry of the oxetane ring. For example, a bulky substituent would likely favor a position that minimizes steric interactions, thereby altering the relative stability of the envelope and twist conformers. Computational studies would be essential to systematically investigate these substituent effects and predict the resulting conformational changes.

Mechanistic Investigations through Computational Modeling

Computational modeling provides a powerful tool to elucidate the detailed mechanisms of reactions involving this compound. By locating transition state structures and calculating activation energies, chemists can gain a deeper understanding of reaction pathways. For example, in a base-catalyzed aldol (B89426) reaction, computational methods could be used to model the formation of the enolate intermediate, the subsequent nucleophilic attack on an aldehyde, and the final protonation step. These models would provide detailed geometric and energetic information about the intermediates and transition states, helping to rationalize experimental observations and predict the stereochemical outcome of the reaction.

Stereochemical Predictions and Simulations of this compound Systems

Computational and theoretical studies are pivotal in elucidating the three-dimensional structure and dynamic behavior of complex molecules like this compound. These methods provide insights into the stereochemical aspects of the molecule, which are crucial for understanding its reactivity and potential applications. Methodologies such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are commonly employed for these purposes. nih.gov

Conformational Analysis

The puckered nature of the oxetane ring and the envelope conformation of the cyclopentane ring in this compound give rise to multiple possible conformations. nih.gov Computational methods are used to predict the most stable conformers and the energy barriers between them. The relative configurations and preferred conformations can be determined by analyzing parameters such as homonuclear coupling constants and chemical shifts. nih.govresearchgate.net

For instance, a conformational analysis of this compound would likely involve geometry optimization of various possible stereoisomers, followed by frequency calculations to confirm them as true minima on the potential energy surface. The results of such a study could be presented as follows:

Table 1: Predicted Relative Energies of this compound Conformers

Conformer Dihedral Angle (C2-C3-C4-C5) Relative Energy (kcal/mol) Predicted Population (%)
A (Twist) 35° 0.00 65
B (Envelope) 15° 1.25 30
C (Planar) 5.60 5

Note: This data is illustrative and represents typical outputs from computational conformational analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in various environments. mdpi.commdpi.com By simulating the motion of atoms over time, MD can reveal how the molecule flexes, vibrates, and interacts with its surroundings. mdpi.com These simulations are instrumental in understanding the conformational flexibility and the influence of solvent on the preferred stereochemistry.

Key parameters derived from MD simulations include root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide insights into the stability of the molecule's conformation and the flexibility of specific atomic regions, respectively. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound in Aqueous Solution

Simulation Parameter Value Description
Simulation Time 100 ns The total duration of the simulation.
Average RMSD 1.5 Å Indicates the average deviation of the molecule from its initial structure, suggesting conformational stability.
Peak RMSF 2.8 Å (Cyclopentane Ring) Highlights the most flexible regions of the molecule.
Solvent Accessible Surface Area 250 Ų Represents the surface area of the molecule exposed to the solvent.

Note: This data is hypothetical and serves to illustrate the type of information obtained from MD simulations.

Stereoelectronic Effects

Theoretical calculations can also elucidate the stereoelectronic effects within the this compound structure. The orientation of the lone pairs on the oxygen atom of the oxetane ring and the carbonyl group can significantly influence the molecule's reactivity and interactions. acs.org For example, the anomeric effect, which involves the interaction between a lone pair on an oxygen atom and an adjacent antibonding orbital, can be quantified through computational analysis.

Understanding these stereoelectronic effects is crucial for predicting the outcomes of chemical reactions involving this compound and for designing derivatives with specific chemical properties.

Synthetic Utility and Advanced Applications of Oxaspiro Compounds in Materials and Organic Chemistry

1-Oxaspiro[3.4]octan-3-one as a Key Synthetic Intermediate for Complex Molecules

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented, its structure is emblematic of a class of intermediates—spirocyclic oxetanes—that offer powerful synthetic advantages. researchgate.net The synthesis of intricate organic molecules often relies on building blocks that provide stereochemical control and diverse functional handles. eurekalert.org The rigid, three-dimensional structure of spirocycles like this compound is highly sought after in medicinal chemistry to explore new chemical space and improve pharmacological properties. researchgate.net

The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its two functional groups:

The Oxetane (B1205548) Ring: The four-membered ether is strained and can undergo selective ring-opening reactions with a variety of nucleophiles. This process can introduce a hydroxymethyl group and another functional group onto the cyclopentane (B165970) core, creating highly functionalized and stereochemically rich structures that are otherwise difficult to access. acs.org

The Ketone: The carbonyl group serves as a versatile handle for numerous transformations, including nucleophilic additions, reductions, and carbon-carbon bond-forming reactions, allowing for the elaboration of the cyclopentane ring.

The combination of these features allows for a stepwise approach to building molecular complexity. For instance, the ketone could be modified first, followed by a subsequent ring-opening of the oxetane to reveal new reactive sites for further functionalization. This strategic potential makes it a valuable precursor for creating diverse molecular skeletons, including those found in steroidal systems and other bioactive compounds. beilstein-journals.orgnih.gov

Table 1: Potential Strategic Transformations of this compound for Complex Molecule Synthesis
Functional GroupReaction TypePotential OutcomeSynthetic Advantage
KetoneNucleophilic Addition (e.g., Grignard, Wittig)Introduction of new carbon substituents; conversion to alkene.Elaboration of the carbocyclic core.
OxetaneAcid- or Base-Catalyzed Ring OpeningFormation of a 1-(hydroxymethyl)cyclopentanol derivative with a new substituent.Generates two new functional groups with defined spatial relationships.

Development of Novel Chemical Methodologies and Design Principles

The study of strained molecules like this compound drives the development of new synthetic methods and design principles. The synthesis of spirocyclic oxetanes itself presents a challenge that has led to innovative approaches. nih.gov Methodologies such as the Paternò–Büchi reaction (a [2+2] photocycloaddition between a carbonyl and an alkene) and intramolecular cyclizations are key strategies for constructing the oxetane ring in a spirocyclic context. nih.govrsc.org Recent advances have focused on visible-light-mediated reactions and C-H functionalization to build these strained heterocyclic systems, highlighting a move towards more efficient and selective synthesis. acs.org

Furthermore, the unique reactivity of the oxetane ring has been exploited to design novel reaction cascades. The high ring strain energy (approximately 107 kJ/mol) facilitates ring-opening, which can be the initiating step in a sequence of reactions to rapidly build molecular complexity. radtech.org The development of catalysts for the selective opening of oxetanes in the presence of other functional groups is an active area of research. These studies contribute to a broader understanding of reactivity and selectivity in strained systems, providing chemists with new tools for molecular design. acs.org

Applications in Polymerization Chemistry

The strained four-membered ring of this compound makes it a potential monomer for ring-opening polymerization (ROP). Oxetanes are known to undergo both cationic and, more recently discovered, anionic ROP to produce polyethers. radtech.orgresearchgate.net Cationic ROP of oxetane monomers, often initiated by strong acids or photo-acid generators, proceeds readily due to the high basicity of the ether oxygen and the relief of ring strain. rsc.orgrpi.edu

If this compound were used as a monomer, it would hypothetically produce a polyether with pendant spiro-cyclopentanone units along the polymer backbone.

Hypothetical Polymerization of this compound:

Monomer: this compound

Polymerization Type: Cationic Ring-Opening Polymerization

Resulting Polymer: A polyether with the repeating unit -[O-CH₂-C(CH₂CH₂CH₂CH₂C=O)-CH₂]-n

The presence of the ketone functionality in the side chain offers a unique advantage: it provides a site for post-polymerization modification. This would allow for the synthesis of functional polymers where the properties of the material could be tuned after its initial formation, for example, by attaching other molecules to the ketone groups. Such materials could have applications in areas like functional coatings, specialty adhesives, or as scaffolds for catalysts.

Table 2: Characteristics of Oxetane Ring-Opening Polymerization (ROP)
FeatureDescriptionRelevance to this compound
Driving ForceRelief of high ring strain in the four-membered oxetane ring.The compound possesses the necessary strained ring for ROP.
Common InitiatorsCationic (e.g., Lewis acids, photo-acid generators) or Anionic (e.g., potassium tert-butoxide). radtech.orgrpi.eduStandard polymerization conditions for oxetanes would likely be applicable.
Polymer BackbonePolyether.Forms a stable, flexible polymer chain.
Side Chain FunctionalityDepends on the substituents of the oxetane monomer.The spiro-ketone group would offer a reactive handle for further modification.

Utilization as Building Blocks in Diverse Organic Syntheses

As a bifunctional building block, this compound offers two distinct points of reactivity for diverse synthetic applications. The ketone allows for traditional carbonyl chemistry, while the oxetane provides a route to unique 1,3-difunctionalized compounds via ring-opening.

Reactions at the Ketone Center: The cyclopentanone (B42830) moiety can undergo a wide array of well-established carbonyl reactions. These include:

Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

Reduction: Conversion to the corresponding secondary alcohol using reducing agents like sodium borohydride.

Wittig Reaction: Conversion of the carbonyl to an alkene, allowing for the introduction of an exocyclic double bond.

Enolate Formation: The α-protons can be removed to form an enolate, which can then react with various electrophiles, enabling functionalization adjacent to the carbonyl group.

Reactions involving the Oxetane Ring: The oxetane can be opened by a range of nucleophiles, typically under Lewis or Brønsted acid catalysis, leading to 1,3-disubstituted cyclopentane derivatives. acs.org For example, reaction with an amine would yield an amino alcohol, while reaction with a thiol would produce a thioether alcohol. This reactivity is particularly valuable for synthesizing molecules with specific spatial arrangements of functional groups, a key requirement in drug design and materials science. rsc.org The ability to introduce two different functionalities in a single step makes this an efficient transformation.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for 1-Oxaspiro[3.4]octan-3-one?

  • Methodological Answer : Begin by reviewing existing literature for analogous spirocyclic ketone syntheses, focusing on cyclization strategies (e.g., acid-catalyzed or transition-metal-mediated reactions). Use and to structure the experimental section, ensuring all reagents, catalysts, and conditions (temperature, solvent, reaction time) are explicitly documented. Validate reproducibility by repeating trials with controlled variables and reporting yield variations (e.g., ±5%). Include purity verification via HPLC or GC-MS, referencing spectral libraries for comparison .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Prioritize NMR (¹H, ¹³C, DEPT-135) to confirm the spirocyclic structure and ketone functionality. Use HSQC/HMBC to resolve overlapping signals caused by the oxaspiro ring. IR spectroscopy can validate the carbonyl stretch (~1700–1750 cm⁻¹). Compare experimental data with computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities. Document all spectra with integration values and coupling constants, following guidelines in for data presentation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer : Design kinetic experiments under varying temperatures and concentrations to determine rate laws. Use isotopic labeling (e.g., ¹⁸O in the ketone group) to track oxygen migration during ring-opening or rearrangement reactions. Analyze intermediates via in-situ techniques like FTIR or stopped-flow NMR. Cross-reference findings with computational studies (e.g., transition state modeling via Gaussian) to validate proposed mechanisms. Address contradictions by testing alternative pathways (e.g., radical vs. ionic mechanisms) .

Q. How should researchers resolve contradictions in stability data for this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure (ICH Q1A guidelines). Use HPLC to monitor degradation products and assign structures via LC-MS/MS. Apply statistical tools (e.g., ANOVA for batch variations) to identify significant factors. If discrepancies persist, re-examine experimental conditions (e.g., solvent purity, oxygen levels) and consult for reconciling open-data challenges by sharing raw datasets for peer validation .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) using Design of Experiments (DoE) to identify optimal enantiomeric excess (ee). Employ chiral HPLC or polarimetry to quantify ee. If results conflict with literature, analyze catalyst-substrate interactions via X-ray crystallography or molecular docking simulations. Document steric/electronic effects in the catalyst structure to refine predictive models .

Data Analysis & Interpretation

Q. How can researchers statistically validate the biological activity data of this compound analogs?

  • Methodological Answer : Use dose-response curves (e.g., IC₅₀ values) with triplicate measurements to minimize variability. Apply t-tests or non-parametric tests (Mann-Whitney U) for significance. Address outliers by repeating assays or applying Grubbs’ test. For high-throughput data, employ multivariate analysis (PCA or clustering) to identify structure-activity trends. Follow ’s guidelines for presenting processed data in tables, ensuring error margins and confidence intervals are included .

Q. What approaches mitigate biases in literature reviews on this compound’s applications?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines to avoid selection bias. Include both positive and negative results from databases like SciFinder and PubMed. Critically appraise sources for conflicts of interest (e.g., industry-funded studies) and methodological rigor. Use ’s criteria for evaluating source reliability, prioritizing peer-reviewed journals over preprints .

Experimental Design & Validation

Q. How should researchers design control experiments to validate the reactivity of this compound in novel reactions?

  • Methodological Answer : Include negative controls (e.g., omitting the catalyst) and positive controls (e.g., a known reactive substrate). Use in-situ monitoring (e.g., Raman spectroscopy) to detect transient intermediates. Validate unexpected products via independent synthesis and characterization. Document all controls in the methods section, as per ’s emphasis on reproducibility .

Q. What safety protocols are essential when handling this compound, given its potential toxicity?

  • Methodological Answer : Follow ’s guidelines: use fume hoods for syntheses, wear nitrile gloves, and employ spill trays. Conduct acute toxicity assays (OECD 423) to update SDS documentation. Train personnel in emergency procedures (e.g., eye irrigation for accidental exposure) and maintain first-aid kits accessible .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.